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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-nitropyridine

Cat. No.: B090974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitration and bromination of 2-

hydroxypyridine, a versatile starting material in the synthesis of various biologically active

compounds. The procedures outlined below are based on established literature methods.

Introduction
2-Hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, is an important

heterocyclic building block. Its electron-rich nature allows for electrophilic substitution reactions

such as nitration and bromination. The regioselectivity of these reactions is highly dependent

on the reaction conditions, particularly the acidity of the medium. Understanding and controlling

these reactions are crucial for the targeted synthesis of substituted pyridine derivatives used in

pharmaceutical and agrochemical research.[1][2]

Nitration of 2-Hydroxypyridine
The nitration of 2-hydroxypyridine can be directed to yield either the 3-nitro or 5-nitro derivative.

The orientation of nitration is influenced by the reaction medium's acidity.[3] In low acidity

media, the reaction predominantly occurs at the 3-position, while in high acidity media, the 5-

nitro compound is the major product.[3] Both reactions, however, are believed to occur on the

free base (2-pyridone tautomer).[3][4]

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine
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This protocol describes the controlled nitration of 2-hydroxypyridine to favor the formation of the

5-nitro isomer.[1]

Experimental Protocol:

Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyridine in dilute nitric

acid.

Reaction Conditions: Maintain the reaction mixture at a temperature between 40–60 °C.[1]

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Work-up: Upon completion, cool the reaction mixture and neutralize it to precipitate the

product.

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization can be

performed for further purification.[1]

An alternative one-pot synthesis method starts from 2-aminopyridine, which undergoes nitration

followed by a diazotization reaction.[5] Another approach involves the hydrolysis of 2-amino-5-

nitropyridine.[6]

Protocol 2: Synthesis of 2-Hydroxy-3-nitropyridine
This protocol is designed to favor the formation of the 3-nitro isomer.

Experimental Protocol:

Reaction Setup: In a reaction flask placed in an ice bath, dissolve 2-hydroxypyridine in

pyridine.

Reagent Addition: Slowly add nitric acid (60-75% mass percent) dropwise to the solution

while maintaining the temperature.[7]

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at

room temperature for 20-40 minutes.[7]
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Concentration and Repetition: Concentrate the pyridine to half of its original volume and

repeat the addition of nitric acid and stirring for 3-5 times.[7]

Work-up: Neutralize the resulting mixed solution with an alkaline solution (e.g., sodium

hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.

[7]

Isolation: The product, 2-hydroxy-3-nitropyridine, is then isolated through appropriate post-

treatment.[7]

Quantitative Data for Nitration
Product

Starting
Material

Reagents Solvent
Temperat
ure (°C)

Yield (%)
Melting
Point (°C)

2-Hydroxy-

5-

nitropyridin

e

2-

Hydroxypyr

idine

Dilute Nitric

Acid
- 40-60 - 188-191

2-Hydroxy-

5-

nitropyridin

e

2-Amino-5-

nitropyridin

e

10%

Sodium

Hydroxide

Water 102 (reflux) 60 188-190[6]

2-Hydroxy-

3-

nitropyridin

e

2-

Hydroxypyr

idine

Nitric Acid Pyridine
0 to Room

Temp.
- -

Yields and specific conditions can vary and should be optimized.

Bromination of 2-Hydroxypyridine
Bromination of 2-hydroxypyridine can lead to mono- or di-substituted products, with the 3- and

5-positions being the most reactive sites.

Protocol 3: Synthesis of 3-Bromo-2-hydroxypyridine
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This protocol details the monobromination of 2-hydroxypyridine.

Experimental Protocol:

Reaction Setup: Prepare a stirred suspension of 2-pyridone in a 1 M aqueous solution of

potassium bromide.

Reagent Addition: At room temperature, add bromine over 15 minutes.

Reaction: Stir the reaction mixture for 24.25 hours at 20 °C.

Work-up: After the reaction, the mixture is worked up to isolate the product. This may involve

neutralization and extraction.

Purification: The crude product can be purified by recrystallization to afford 3-bromo-2-

hydroxypyridine.

A yield of 78% has been reported for this reaction.

Protocol 4: Synthesis of 3,5-Dibromo-2-hydroxypyridine
This protocol describes the disubstitution of 2-hydroxypyridine. 3,5-Dibromo-2-hydroxypyridine

is a key intermediate in pharmaceutical and agrochemical synthesis.[2]

Experimental Protocol:

Detailed protocols for the direct synthesis of 3,5-dibromo-2-hydroxypyridine from 2-

hydroxypyridine were not explicitly found in the initial search. However, the increased reaction

velocity of bromination of 2-hydroxypyridine-N-oxide to form the 3,5-derivative suggests that

similar conditions with adjusted stoichiometry of bromine could yield the desired product.[8]

Quantitative Data for Bromination
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Product
Starting
Material

Reagent
s

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Melting
Point
(°C)

3-Bromo-

2-

hydroxyp

yridine

2-

Pyridone

Bromine,

Potassiu

m

Bromide

Water 20 24.25 78 183[9]
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Caption: Regioselectivity of 2-Hydroxypyridine Nitration.

2-Hydroxypyridine Monobromination
Br2, KBr, H2O

3-Bromo-2-hydroxypyridine Dibromination
Excess Br2

3,5-Dibromo-2-hydroxypyridine

Click to download full resolution via product page

Caption: Stepwise Bromination of 2-Hydroxypyridine.

Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must

be worn at all times.

Nitric acid and bromine are corrosive and toxic. Handle with extreme care.
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Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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